![molecular formula C11H15ClN2 B2604005 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine CAS No. 939759-86-1](/img/structure/B2604005.png)

1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

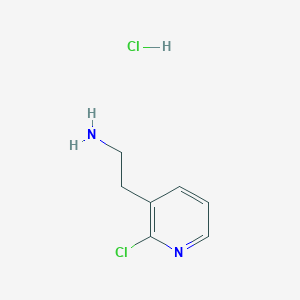

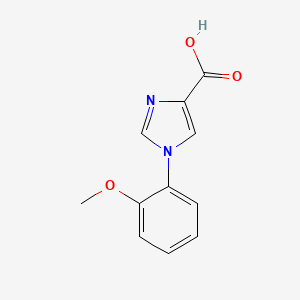

“1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine” is a chemical compound with the CAS Number: 939759-86-1 . It has a molecular weight of 210.71 . The IUPAC name for this compound is 1-(3-chlorobenzyl)-3-pyrrolidinamine .

Molecular Structure Analysis

The InChI code for “1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine” is 1S/C11H15ClN2/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14/h1-3,6,11H,4-5,7-8,13H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine” is a liquid at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique

Structural Significance in Biological Molecules

Pyrrolidines, including derivatives like 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine, form a fundamental structural subunit in numerous significant biological molecules, such as heme and chlorophyll. The unique structure of pyrrolidines, characterized by their pronounced aromatic character and lack of basicity, is due to the extensive delocalization of electrons. These properties make pyrrolidines and their derivatives crucial in the realm of biological chemistry and pharmaceutical applications (Anderson & Liu, 2000).

Role in Synthesis and Chemical Reactions

- Synthetic Applications : Pyrrolidines, including the compound , are often synthesized via condensation of amines with carbonyl-containing compounds. These reactions form the basis for creating a vast array of pyrrolidine derivatives, which are extensively used as intermediates in various synthetic pathways. Such derivatives are instrumental in synthesizing complex molecules for medicinal and industrial purposes (Anderson & Liu, 2000).

- Chemical Reactivity and Binding : The unique structure of pyrrolidine derivatives allows them to participate in a variety of chemical reactions, forming stable complexes with other molecules. For instance, complexes involving pyrrolidine derivatives have been synthesized and characterized, shedding light on the binding properties and reactivity of these compounds in chemical systems (Amirnasr et al., 2001).

Potential in Medicinal Chemistry

- Antibiotic Development : Specific pyrrolidine derivatives have been identified as key intermediates in developing novel antibiotics, highlighting their significance in combating veterinary pathogens. The stereoselective and efficient synthetic routes for these derivatives underline their potential in drug development and pharmaceutical synthesis (Fleck et al., 2003).

- Anticonvulsant Properties : Certain pyrrolidine derivatives have shown promise as anticonvulsants, indicating their potential therapeutic use in treating epilepsy and related disorders. The synthesis of these derivatives, their biological screening, and their effectiveness in various seizure models position them as valuable compounds in medicinal chemistry (Kamiński et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14/h1-3,6,11H,4-5,7-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGJQTBLZQBFNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[1.1.1]pentan-1-yltrifluoroborate](/img/structure/B2603931.png)

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2-fluorophenyl)ethan-1-one](/img/structure/B2603932.png)

![3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one](/img/structure/B2603934.png)

![9-(4-bromophenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603935.png)

![N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2603943.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2603944.png)